5-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride is classified as a heterocyclic compound due to its unique spiro structure that connects a benzofuran moiety with a piperidine ring. The compound is often utilized as a building block in organic synthesis and has potential therapeutic applications in pharmacology. Its molecular formula is and it has a molecular weight of approximately 215.71 g/mol. The compound is also registered under the CAS number 1707714-56-4.
The synthesis of 5-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride typically involves several key steps:
These methods highlight the versatility of synthetic approaches available for producing this compound while maintaining high purity levels.
The molecular structure of 5-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride features:
InChI=1S/C12H15ClN/c1-10(13)8-6-9(7-11(10)14)5-12(8)15-4-3-2/h6-8H,2-5H2,1H3;1H
.This structural information is crucial for understanding the reactivity and potential interactions of the compound in biological systems.
5-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride can participate in various chemical reactions:
These reactions expand the utility of 5-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride in synthetic organic chemistry.
The mechanism of action for 5-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride is primarily associated with its interaction with biological targets:
Understanding these mechanisms is essential for developing therapeutic applications and predicting potential side effects.
The physical and chemical properties of 5-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride include:
These properties are vital for practical applications in laboratory settings and pharmaceutical formulations.
5-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride has several notable applications:
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 85252-29-5